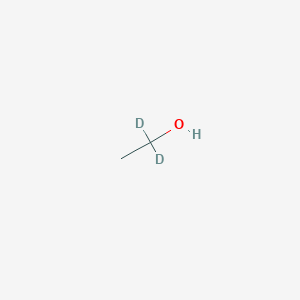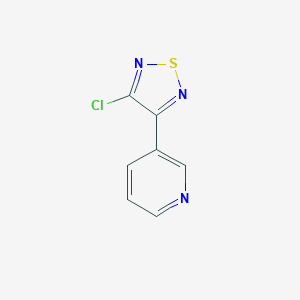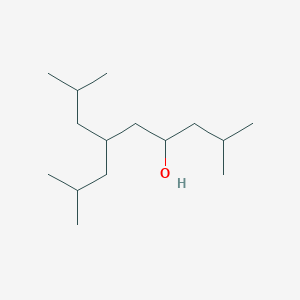![molecular formula C8H7N5O4 B154665 N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide CAS No. 1704-66-1](/img/structure/B154665.png)
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound contains a nitrofuran moiety, which is often associated with antimicrobial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. One common method starts with the nitration of furan to produce 5-nitrofuran. This intermediate is then reacted with hydrazine to form 5-nitro-2-furylhydrazine. The next step involves the cyclization of this intermediate with acetic anhydride to form the triazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields amines .
Scientific Research Applications
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacteria and fungi.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with microbial enzymes and DNA. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to microbial cells. The triazole ring can further enhance this activity by stabilizing the compound and facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-NITRO-2-FURYL)-1,2,4-OXADIAZOL-5-YL)-ACETAMIDE
- N-(3-(5-NITRO-2-FURYL)-1,2,4-THIADIAZOL-5-YL)-ACETAMIDE
- N-(3-(5-NITRO-2-FURYL)-1,2,4-TRIAZOL-5-YL)-ACETAMIDE
Uniqueness
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the combination of the nitrofuran and triazole moieties. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1704-66-1 |
|---|---|
Molecular Formula |
C8H7N5O4 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H7N5O4/c1-4(14)9-8-10-7(11-12-8)5-2-3-6(17-5)13(15)16/h2-3H,1H3,(H2,9,10,11,12,14) |
InChI Key |
POTIEOZESUKHDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
1704-66-1 |
Synonyms |
N-[5-(5-Nitro-2-furanyl)-1H-1,2,4-triazol-3-yl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)

